Cas no 2171777-30-1 (4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid)

4-Ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid is a specialized Fmoc-protected amino acid derivative, designed for peptide synthesis applications. Its structure incorporates an ethyl side chain and a hexanoic acid backbone, offering enhanced hydrophobicity and steric properties for tailored peptide modifications. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating efficient solid-phase peptide synthesis (SPPS). This compound is particularly valuable in the construction of complex peptides, where controlled incorporation of non-natural or branched side chains is required. Its high purity and stability make it suitable for research in medicinal chemistry, bioconjugation, and materials science. Proper handling under anhydrous conditions is recommended to preserve reactivity.
4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid structure
2171777-30-1 structure
Product name:4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid
CAS No:2171777-30-1
MF:C28H36N2O5
Molecular Weight:480.595848083496
CID:5961773
PubChem ID:165501732

4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • 4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid
    • EN300-1481306
    • 4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
    • 2171777-30-1
    • インチ: 1S/C28H36N2O5/c1-3-9-25(27(33)29-17-16-19(4-2)14-15-26(31)32)30-28(34)35-18-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-13,19,24-25H,3-4,9,14-18H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: VBNOWZBCXHNAPT-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCCC(CC)CCC(=O)O)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 480.26242225g/mol
  • 同位素质量: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 14
  • 複雑さ: 677
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.2
  • トポロジー分子極性表面積: 105Ų

4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1481306-0.1g
4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171777-30-1
0.1g
$2963.0 2023-06-06
Enamine
EN300-1481306-100mg
4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171777-30-1
100mg
$2963.0 2023-09-28
Enamine
EN300-1481306-50mg
4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171777-30-1
50mg
$2829.0 2023-09-28
Enamine
EN300-1481306-2500mg
4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171777-30-1
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481306-5000mg
4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171777-30-1
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481306-0.25g
4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171777-30-1
0.25g
$3099.0 2023-06-06
Enamine
EN300-1481306-10.0g
4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171777-30-1
10g
$14487.0 2023-06-06
Enamine
EN300-1481306-2.5g
4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171777-30-1
2.5g
$6602.0 2023-06-06
Enamine
EN300-1481306-5.0g
4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171777-30-1
5g
$9769.0 2023-06-06
Enamine
EN300-1481306-1000mg
4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
2171777-30-1
1000mg
$3368.0 2023-09-28

4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid 関連文献

4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acidに関する追加情報

4-Ethyl-6-(2-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}pentanamido)hexanoic Acid: A Comprehensive Overview

4-Ethyl-6-(2-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}pentanamido)hexanoic Acid is a complex organic compound with the CAS Registry Number 2171777-30-1. This compound belongs to the class of amino acids, specifically a derivative of hexanoic acid with an ethyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino group. The structure of this compound is characterized by its Fmoc protecting group, which is widely used in peptide synthesis to protect the amino terminus of amino acids during solid-phase synthesis.

The Fmoc group is a bulky, orthogonal protecting group that is easily removed under basic conditions, making it ideal for use in peptide synthesis. The presence of the Fmoc group in this compound suggests that it may be used as a building block in the synthesis of more complex peptides or proteins. Additionally, the ethyl group at the 4-position and the hexanoic acid backbone provide this compound with unique physicochemical properties, including solubility and stability under various conditions.

Recent studies have highlighted the importance of Fmoc-protected amino acids in the field of medicinal chemistry and drug discovery. For instance, researchers have explored the use of Fmoc derivatives in the synthesis of bioactive peptides, which have potential applications in treating diseases such as cancer, inflammation, and infectious diseases. The Fmoc group not only protects the amino terminus but also enhances the stability of intermediates during synthesis, which is crucial for achieving high yields and purity in peptide production.

In addition to its role in peptide synthesis, 4-Ethyl-6-(2-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}pentanamido)hexanoic Acid has been investigated for its potential applications in materials science. The compound's structure allows for the formation of self-assembled monolayers (SAMs) on various surfaces, which can be used to create functional materials with tailored properties. For example, SAMs formed from this compound have been shown to exhibit excellent biocompatibility and resistance to protein adsorption, making them suitable for use in biosensors and medical devices.

Another area of interest for this compound is its potential use in drug delivery systems. The Fmoc group can be cleaved under specific conditions, allowing for controlled release of bioactive molecules. Researchers have explored the use of Fmoc derivatives as carriers for drugs such as anticancer agents, where controlled release is critical for minimizing side effects and improving therapeutic efficacy.

From a synthetic perspective, 4-Ethyl-6-(2-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}pentanamido)hexanoic Acid can be synthesized through a variety of methods, including nucleophilic acyl substitution and peptide coupling reactions. The choice of synthetic route depends on the desired scale of production, purity requirements, and availability of starting materials. Recent advancements in catalytic methods and green chemistry have also provided new avenues for synthesizing this compound with improved efficiency and reduced environmental impact.

In terms of characterization, this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods allow for precise determination of the compound's molecular structure, purity, and stability under different conditions. For example, NMR spectroscopy can provide detailed information about the spatial arrangement of atoms in the molecule, while MS can confirm the molecular weight and fragmentation patterns.

The application of 4-Ethyl-6-(2-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}pentanamido)hexanoic Acid extends beyond traditional chemical synthesis. Its unique properties make it a valuable tool in fields such as nanotechnology, where it can be used to fabricate nanostructured materials with specific functionalities. For instance, researchers have utilized this compound to create nanoscale films with enhanced mechanical strength and thermal stability.

Furthermore, recent studies have explored the use of Fmoc derivatives like this compound in click chemistry reactions. Click chemistry relies on efficient coupling reactions that form stable covalent bonds under mild conditions. The ability to incorporate Fmoc groups into click chemistry frameworks opens up new possibilities for creating complex molecules with high precision and scalability.

In conclusion, 4-Ethyl-6-(2-{[(9H-Fluoren-9-y

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